molecular formula C8H13NO2 B3051373 Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 3335-05-5

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B3051373
CAS RN: 3335-05-5
M. Wt: 155.19 g/mol
InChI Key: DYPMGDXWHGOTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate, also known as Etifoxine, is a small molecule drug that has been used for the treatment of anxiety and stress-related disorders. Etifoxine is a non-benzodiazepine anxiolytic drug that has been used in Europe and Asia for over 40 years. The mechanism of action of Etifoxine is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and stress.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Zhu, Lan, and Kwon (2003) reported the synthesis of highly functionalized tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed annulation reaction (Zhu, Lan, & Kwon, 2003).
  • Sambyal, Bamezai, Razdan, and Gupta (2011) synthesized and characterized the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, demonstrating its structural properties (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Corrosion Inhibition Studies

  • Haque, Verma, Srivastava, Quraishi, Quraishi, and Ebenso (2018) explored the corrosion inhibition property of certain functionalized tetrahydropyridines, including Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, on mild steel in hydrochloric acid (Haque et al., 2018).

Chemical Reactions and Catalysis

  • Angelini, Erba, and Pocar (1996) discussed the new synthesis of ethyl 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylates through the reduction of N-2-nitroarylamidines (Angelini, Erba, & Pocar, 1996).
  • Asadi, Landarani-Isfahani, Mohammadpoor-Baltork, Tangestaninejad, Moghadam, Mirkhani, and Amiri Rudbari (2017) achieved the diastereoselective synthesis of unsymmetrical tetrahydropyridines using a Bi(III) immobilized catalyst (Asadi et al., 2017).

Synthesis of Novel Compounds and Derivatives

  • Matsubara, Yoneda, Harusawa, and Kurihara (1988) used Ethyl 6-vinyl-2-oxotetrahydro-1, 3-oxazine-5-carboxylate derivatives to synthesize quinolizidine, indolizidine skeletons, and the alkaloid, lupinine (Matsubara et al., 1988).
  • Gezegen, Ceylan, Karaman, and Şahin (2014) synthesized novel pyridones from the cyclization of diethylmalonate to chalcones with ammonium acetate (Gezegen, Ceylan, Karaman, & Şahin, 2014).

properties

IUPAC Name

ethyl 1,2,3,4-tetrahydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPMGDXWHGOTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294042
Record name ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate

CAS RN

3335-05-5
Record name NSC93736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 2
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 4
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 5
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 6
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.